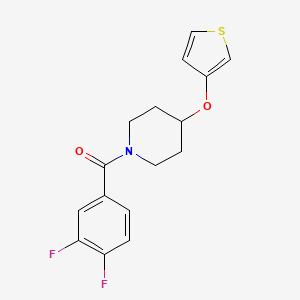

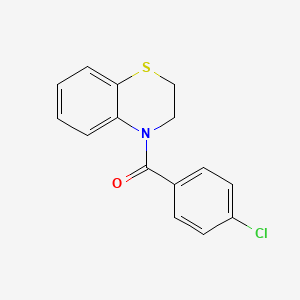

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, commonly known as MPT0B392, is a small-molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit promising anti-cancer properties.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biochemical Interactions

Research into nicotinamide derivatives, including compounds structurally related to N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has shown significant biochemical interactions and metabolic pathways. Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide, pyridines, and other analogues using S-adenosyl-l-methionine as the methyl donor, playing a significant role in the regulation of metabolic pathways. Overexpression of NNMT has been implicated in several kinds of cancers, highlighting its potential as a molecular target for cancer therapy (Peng et al., 2011).

Therapeutic Potential

1-Methylnicotinamide (MNA), a derivative of nicotinamide, has been studied for its therapeutic potential against acute gastric lesions induced by stress. This research suggests that MNA exerts potent gastroprotection through mechanisms involving the cooperative action of prostacyclin and CGRP in preservation of microvascular flow, antioxidizing enzyme SOD activity, and reduction in lipid peroxidation (Brzozowski et al., 2008).

Role in Disease

Nicotinamide N-methyltransferase (NNMT) has also been found to regulate hepatic nutrient metabolism through Sirt1 protein stabilization. This regulation suggests a link between NNMT activity, nicotinamide metabolism, and broader metabolic diseases, pointing to the potential for NNMT as a therapeutic target in conditions such as obesity, diabetes, and cancer (Hong et al., 2015).

Toxicological Aspects

N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin. This recognition is critical in the context of chronic kidney disease, where the accumulation of such metabolites due to impaired renal function can contribute to disease pathology (Rutkowski et al., 2003).

Propiedades

IUPAC Name |

N-(4-methylpyridin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-4-7-19-11-16(13)21-18(22)15-2-3-17(20-10-15)24-12-14-5-8-23-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDUZLRLLBRODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)

![2-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2731137.png)

![3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2731142.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)

![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

![4-Butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)